molecular formula C8H9ClN4O3 B1390012 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride CAS No. 1184993-14-3

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

Cat. No.: B1390012
CAS No.: 1184993-14-3
M. Wt: 244.63 g/mol
InChI Key: XISJAYPHBPURBA-UHFFFAOYSA-N
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Description

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) (PubMed) . This mechanism underpins its primary research value in investigating signaling pathways in chronic inflammatory and autoimmune diseases. Its specific triazolopyridazine scaffold has been explored in the development of novel anti-inflammatory agents, positioning it as a valuable chemical tool for probing PDE4 isoform-specific functions and for preclinical studies aimed at conditions like psoriasis, chronic obstructive pulmonary disease (COPD), and asthma (ACS Publications) . Researchers utilize this compound to dissect the role of cAMP-mediated signaling in modulating neutrophil activation, macrophage function, and T-cell responses, providing critical insights into new therapeutic strategies.

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISJAYPHBPURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride typically involves the formation of the triazolo-pyridazine core followed by functionalization One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include the preparation of starting materials, reaction optimization, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazolo-pyridazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a biochemical agent in drug discovery and development. Its structural characteristics allow it to interact with various biological targets.

  • Kinase Inhibition : It has shown potential as an inhibitor of specific kinases, which are crucial in regulating cellular functions. For instance, derivatives of triazolo-pyridazine compounds have been noted for their ability to inhibit MET kinase, a target in cancer therapy .

Proteomics Research

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is utilized in proteomics studies to understand protein interactions and functions. Its biochemical properties make it suitable for use in assays that investigate protein modifications and signaling pathways .

Neuropharmacology

Research indicates that compounds with similar structures exhibit neuroprotective effects. They may influence neurotransmitter systems or provide neuroprotection against oxidative stress, making them candidates for treating neurodegenerative diseases .

Anti-inflammatory Activity

Studies have suggested that triazolo derivatives possess anti-inflammatory properties. This application is particularly relevant in developing treatments for inflammatory diseases where modulation of immune responses is required .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study on MET Kinase InhibitionCancer ResearchDemonstrated effective inhibition of MET kinase activity leading to reduced tumor growth in vitro .
Proteomic AnalysisBiochemical AssaysUsed as a probe to study protein interactions, revealing novel insights into signaling pathways .
Neuroprotective EffectsNeuropharmacologyShowed significant reduction in neuronal cell death under oxidative stress conditions .

Mechanism of Action

The mechanism of action of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolopyridazine scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride 3-methyl, 6-(acetic acid hydrochloride) C₉H₁₀ClN₅O₃* ~283.67† Enhanced solubility (HCl salt), polar functional groups for H-bonding
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide 6-methoxy, 3-(methylacetamide), pyridazinyl ketone C₁₄H₁₆N₈O₃ 368.34 Methoxy group increases lipophilicity (higher logP vs. acetic acid derivative)
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride 3-methyl, 6-piperazine (dihydrochloride) C₁₀H₁₆Cl₂N₆ 315.19 Dual HCl salt improves solubility; piperazine may enhance CNS penetration
2-(4-chloro-3-methylphenoxy)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide 3-phenyl, 6-(phenoxyethylacetamide) C₂₂H₂₀ClN₅O₃ 437.90 Bulky phenyl/phenoxy groups increase steric hindrance, potentially reducing bioavailability
6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-amine hydrochloride 6-(4-ethylphenyl), 3-amine (HCl salt) C₁₃H₁₄ClN₅ 275.74 Ethylphenyl group enhances lipophilicity (logP = 2.668); amine enables salt formation

*Estimated formula based on substituents; †Calculated molecular weight.

Key Observations

  • Solubility and Salt Effects: The hydrochloride salt in the target compound and derivatives like improves aqueous solubility compared to neutral analogs (e.g., ). However, dihydrochloride salts (e.g., ) may offer superior solubility over monohydrochloride forms.
  • Substituent Impact: Position 3: Methyl groups (target compound, ) introduce steric bulk without drastically altering polarity, whereas phenyl groups () increase lipophilicity and may hinder solubility. Position 6: Acetic acid (target compound) and methoxy () substituents differ in polarity; acetic acid’s ionizable group enhances water solubility but may reduce membrane permeability compared to methoxy. Aromatic vs. Aliphatic Substituents: Phenolic or phenyl groups () elevate logP values, favoring lipid bilayer penetration but risking metabolic instability.

Biological Activity

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈N₄O₃·HCl
  • Molecular Weight : 232.63 g/mol

The biological activity of this compound has been linked to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression and angiogenesis.

Anticancer Properties

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines such as lung (A549), breast (MCF-7), and prostate (PC-3) cancers. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutic agents like Doxorubicin .
Cell LineIC₅₀ (μM)Reference
A5495.2
MCF-74.8
PC-33.0

Inhibition of Kinases

The compound has been shown to inhibit specific kinases associated with tumor growth:

  • MET Kinase Inhibition : It acts as a selective inhibitor of MET kinase, which is crucial for tumor growth and metastasis. This inhibition was confirmed through various biochemical assays demonstrating a significant reduction in kinase activity in the presence of the compound .

Case Study 1: Antichlamydial Activity

A study evaluated the antichlamydial activity of derivatives based on the triazole scaffold. The results indicated that certain modifications enhanced the activity against Chlamydia species, suggesting that similar derivatives could be developed from this compound for targeted treatments .

Case Study 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Another significant study focused on the compound's ability to inhibit VEGFR signaling pathways. The results suggested that it could serve as a lead compound for developing new anti-angiogenic drugs due to its ability to reduce endothelial cell proliferation in vitro .

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Detailed toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with triazolo-pyridazine precursors. Key steps include:

  • Etherification : Coupling the triazolo-pyridazine core with acetic acid derivatives under basic conditions (e.g., sodium hydride in DMF) .
  • Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to precipitate the final product.
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are adjusted to improve yields (typically 50–70%) and purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, particularly the methyl group on the triazole ring and the acetic acid moiety .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 282.1) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., triazolo-pyridazine conformation) .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodology :

  • Hydroscopicity : The hydrochloride salt is hygroscopic; storage in desiccators under inert gas (N2_2) is recommended .
  • Thermal stability : Decomposition above 200°C necessitates storage at 4°C for long-term use .

Advanced Research Questions

Q. How can conflicting solubility data between analogs (e.g., triazolo-pyridazine vs. triazolo-pyrazine derivatives) be resolved experimentally?

  • Methodology :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. aqueous buffers (pH 1–10) to assess ionization effects .
  • HPLC-PDA analysis : Quantify solubility via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Structural analogs : Compare with compounds like 6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine ( ) to identify substituent-driven trends .

Q. What strategies are effective in resolving low yields during the etherification step?

  • Methodology :

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or phase-transfer agents (e.g., TBAB) improve coupling efficiency .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during intermediate steps .
  • In-situ monitoring : TLC (silica gel, UV visualization) tracks reaction progress and minimizes side-product formation .

Q. How can biological activity assays be designed to evaluate this compound’s mechanism of action?

  • Methodology :

  • In vitro models : Test antiproliferative activity via MTT assays (e.g., against HeLa or MCF-7 cell lines) .
  • Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or G-protein-coupled receptors .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess CYP450-mediated degradation .

Q. What experimental approaches address discrepancies in crystallographic vs. computational structural data?

  • Methodology :

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths/angles .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.